molecular formula C8H7ClN2O B1431648 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1260382-00-0

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1431648
CAS No.: 1260382-00-0
M. Wt: 182.61 g/mol
InChI Key: FZXUMNQHGLZWIR-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methoxy group at the 5th position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . These interactions suggest that this compound could be a valuable lead compound for developing targeted cancer therapies.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound influences cell signaling pathways, particularly those involving FGFRs, which play a role in cell proliferation, migration, and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring. The chlorination and methoxylation steps are then carried out to introduce the chlorine and methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and chlorine substituents play a crucial role in its interaction with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUMNQHGLZWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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